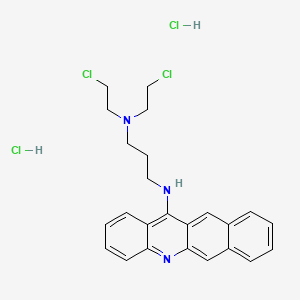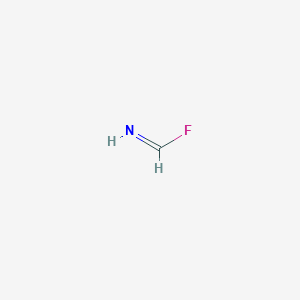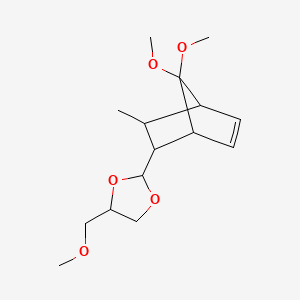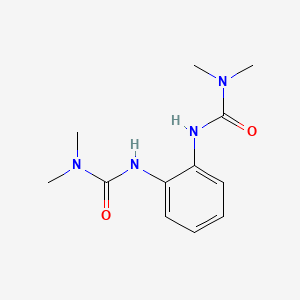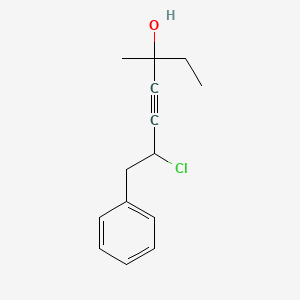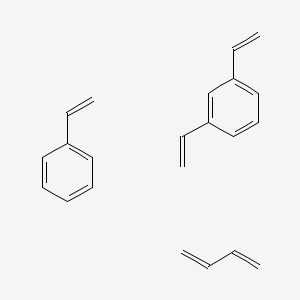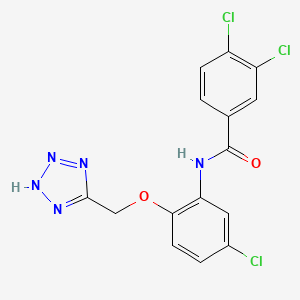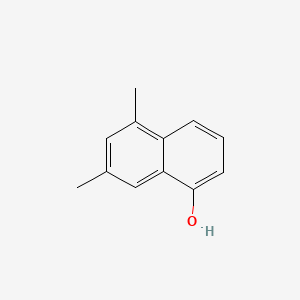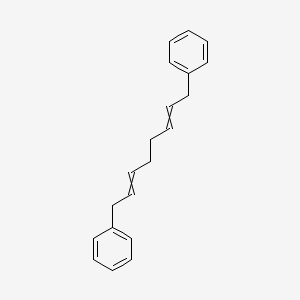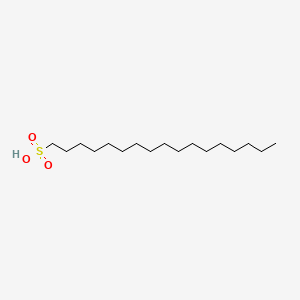
1-Heptadecanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptadecanesulfonic acid is an organic compound with the molecular formula C17H36O3S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group (RSO3H). This compound is known for its strong acidic properties and is used in various scientific and industrial applications .
Métodos De Preparación
1-Heptadecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of heptadecane using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-Heptadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Heptadecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a surfactant in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the production of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-heptadecanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-Heptadecanesulfonic acid can be compared with other sulfonic acids such as:
1-Hexadecanesulfonic acid: Similar in structure but with one less carbon atom.
p-Toluenesulfonic acid: An aromatic sulfonic acid with different reactivity and applications.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct hydrophobic properties and influences its behavior in various applications .
Propiedades
Número CAS |
31233-80-4 |
|---|---|
Fórmula molecular |
C17H36O3S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
heptadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H,18,19,20) |
Clave InChI |
RBKVKJQKWUIINA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


